molecular formula C10H21BN2O3 B11882234 Chg-boroAla CAS No. 536994-10-2

Chg-boroAla

Cat. No.: B11882234
CAS No.: 536994-10-2
M. Wt: 228.10 g/mol
InChI Key: VLMDGYWBACIKHU-CBAPKCEASA-N
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Description

Chg-boroAla, also known as Chlorhexidine Gluconate-boroAlanine, is a compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of boronic acid and alanine, and it exhibits broad-spectrum antibacterial activity, making it a promising candidate for various applications in medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chg-boroAla typically involves the reaction of boronic acid derivatives with alanine. One common method is the condensation reaction between boronic acid and alanine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The choice of reactor type depends on the desired production volume and efficiency. The industrial process may also incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Chg-boroAla undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acid derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various boronic acid derivatives, alcohols, and substituted alanine compounds

Scientific Research Applications

Chg-boroAla has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s antibacterial properties make it useful in studying bacterial cell wall biosynthesis and developing new antibiotics.

    Medicine: this compound is explored for its potential use in treating bacterial infections and as a component in antimicrobial coatings for medical devices.

    Industry: The compound is used in the development of new materials with unique properties, such as borate glasses and borophene.

Mechanism of Action

Chg-boroAla exerts its effects by targeting specific molecular pathways. The compound inhibits the activity of enzymes involved in bacterial cell wall biosynthesis, such as d-Ala-d-Ala ligase. This inhibition disrupts the formation of the bacterial cell wall, leading to cell lysis and death. The compound’s mechanism of action involves binding to the active site of the enzyme, preventing the normal substrate from accessing the site and thereby inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Chg-boroAla is unique compared to other similar compounds due to its broad-spectrum antibacterial activity and its ability to target specific enzymes involved in bacterial cell wall biosynthesis. Similar compounds include:

    d-boroAla: Another boronic acid derivative with antibacterial properties.

    boroGly: A boronic acid derivative of glycine.

    d-boroHomoAla: A homolog of d-boroAla with a longer alkyl chain.

    d-boroVal: A boronic acid derivative of valine.

This compound stands out due to its higher efficacy and broader range of activity against various bacterial strains.

Properties

CAS No.

536994-10-2

Molecular Formula

C10H21BN2O3

Molecular Weight

228.10 g/mol

IUPAC Name

[(1R)-1-[[(2S)-2-amino-2-cyclohexylacetyl]amino]ethyl]boronic acid

InChI

InChI=1S/C10H21BN2O3/c1-7(11(15)16)13-10(14)9(12)8-5-3-2-4-6-8/h7-9,15-16H,2-6,12H2,1H3,(H,13,14)/t7-,9-/m0/s1

InChI Key

VLMDGYWBACIKHU-CBAPKCEASA-N

Isomeric SMILES

B([C@H](C)NC(=O)[C@H](C1CCCCC1)N)(O)O

Canonical SMILES

B(C(C)NC(=O)C(C1CCCCC1)N)(O)O

Origin of Product

United States

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